4-[(Butan-2-yloxy)methyl]-3-methoxyaniline
Description
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline is an aromatic amine derivative characterized by a meta-substituted methoxy group (-OCH₃) at the 3-position of the benzene ring and a butan-2-yloxymethyl (-CH₂-O-(CH₂)₂CH(CH₃)) substituent at the 4-position (Figure 1). The compound’s structure combines electron-donating substituents (methoxy and amine groups) with a branched alkoxy chain, influencing its electronic, steric, and solubility properties.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(butan-2-yloxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)15-8-10-5-6-11(13)7-12(10)14-3/h5-7,9H,4,8,13H2,1-3H3 |
InChI Key |
KCQPMPLFCXBTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(Butan-2-yloxy)methyl]-3-methoxyaniline involves several steps. One common method includes the reaction of 3-methoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is explored for potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yloxy)methyl]-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Methoxy Group Positioning (Meta vs. Para)
The 3-methoxy substituent in the target compound contrasts with para-substituted analogs like 4-methoxyaniline (). Para-substitution typically enhances resonance stabilization of the aromatic ring, increasing electron density at the amino group. For example, in , Ethyl 4-((4-methoxyphenyl)amino)-2-methylene-4-(pyridin-3-yl)butanoate leverages the para-methoxy group for electronic stabilization during hydrogenation .
Butan-2-yloxy vs. Linear Alkoxy Chains
The butan-2-yloxy group introduces steric bulk compared to linear alkoxy chains (e.g., methoxy or ethoxy). This branching, as seen in ’s 3-(butan-2-yloxy)-2-methyl-3-oxopropanoic acid, may reduce solubility in polar solvents while enhancing lipophilicity—a critical factor in pharmaceutical or agrochemical applications .
Core Structure and Functional Group Comparisons
Aniline Derivatives vs. Heterocyclic Systems
Unlike heterocyclic analogs such as methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (), the target compound’s aniline core lacks aromatic nitrogen atoms. This structural simplicity may favor synthetic accessibility but reduce stability under oxidative conditions. For instance, highlights the use of PPA (polyphosphoric acid) to cyclize precursors into imidazole derivatives, a pathway less relevant to non-heterocyclic amines like the target .
Triazine-Based Analog
’s methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate shares a methoxy-phenoxy motif but incorporates a triazine ring. The triazine core’s electron-deficient nature contrasts sharply with the electron-rich aniline in the target compound, leading to divergent reactivity (e.g., nucleophilic substitution vs. electrophilic aromatic substitution) .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a methoxy group and a butan-2-yloxy substituent on the aniline backbone, presents opportunities for various applications in drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.28 g/mol. The presence of the methoxy group at the para position and the butan-2-yloxy group at the ortho position influences both its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in relation to enzyme interactions and metabolic pathways. Its potential mechanisms of action include:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can lead to alterations in metabolic processes.
- Binding Affinity : Interaction studies suggest that it binds effectively to various biological targets, influencing their activity and providing insights into its therapeutic potential.
Enzyme Interaction Studies
Studies have focused on the binding affinity of this compound to enzymes involved in metabolic pathways. For instance, it has been reported that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could potentially affect the pharmacokinetics of co-administered drugs.
Antitumor Activity
Preliminary investigations have indicated that derivatives of this compound may exhibit antitumor properties. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest at the S phase. The efficacy of these compounds was compared against known chemotherapeutic agents, revealing competitive inhibition rates.
| Compound | Cell Line Tested | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| This compound | HepG2 (Liver Carcinoma) | 6.92 | 99.93 |
| Sunitinib | HepG2 (Liver Carcinoma) | 7.60 | 86.51 |
Antioxidant Activity
In addition to its antitumor effects, this compound has been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is particularly relevant in contexts where oxidative damage contributes to disease progression.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on HepG2 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers such as Bax and caspase-3 activation. Flow cytometry analysis revealed significant cell cycle arrest compared to control groups.
- Enzyme Interaction Analysis : In another study focused on cytochrome P450 interactions, kinetic assays demonstrated that this compound acts as a competitive inhibitor, suggesting its potential role in modulating drug metabolism and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
